

# TNO155 Treatment Protocols for Preclinical Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for the allosteric SHP2 inhibitor, TNO155, in preclinical animal models. The information is curated from various studies to assist in the design and execution of in vivo experiments.

#### **Abstract**

TNO155 is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1][2] Its role in cell growth and differentiation makes it a compelling target in oncology.[2] Preclinical studies have demonstrated the anti-tumor activity of TNO155, particularly in combination with other targeted therapies, in various cancer models.[3][4][5] These notes detail established dosing regimens, experimental methodologies, and the underlying signaling pathways.

## Data Presentation: TNO155 Dosing Regimens in Preclinical Models

The following tables summarize the quantitative data on TNO155 treatment schedules from various preclinical studies.

Table 1: TNO155 Monotherapy and Combination Therapy in Xenograft Models



| Cancer<br>Model                              | Animal<br>Model      | TNO155<br>Dose &<br>Schedule        | Combinatio<br>n Agent(s)                  | Key<br>Findings                                                                 | Reference |
|----------------------------------------------|----------------------|-------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------|-----------|
| EGFR-mutant<br>NSCLC<br>(PDX)                | Nude Mice            | 10 mg/kg,<br>twice daily            | Osimertinib<br>(10 mg/kg,<br>daily)       | Combination showed enhanced anti-tumor efficacy.                                | [3]       |
| KRAS G12C<br>NSCLC<br>Xenograft<br>(Lu-99)   | Nude Mice            | 20 mg/kg,<br>twice daily            | Ribociclib (75<br>mg/kg, daily)           | Combination was well- tolerated and effective.                                  | [3]       |
| KRAS G12C<br>NSCLC<br>Xenograft<br>(Lu-99)   | Nude Mice            | 20 mg/kg,<br>twice daily            | Trametinib<br>(0.075 mg/kg,<br>daily)     | Combination showed efficacy but was associated with body weight loss.           | [3]       |
| BRAF V600E<br>Colorectal<br>Cancer<br>Models | N/A                  | N/A                                 | BRAF and<br>MEK<br>inhibitors             | TNO155 synergized with BRAF/MEK inhibitors by blocking ERK feedback activation. | [4][5]    |
| ALK-driven<br>Neuroblasto<br>ma              | Murine<br>Xenografts | 20 mg/kg,<br>twice per day<br>(MTD) | Lorlatinib (5<br>mg/kg, twice<br>per day) | Combination delayed tumor growth and was well-tolerated.                        | [6]       |
| ALK-mutant<br>Neuroblasto                    | Mice                 | 7.5 mg/kg,<br>twice per day         | Lorlatinib (1<br>mg/kg, twice             | Combination treatment for                                                       | [7]       |



ma (Kelly per day) 20 days xenografts) showed reduced tumor growth.

Table 2: Pharmacokinetic Parameters of TNO155 in Different Species

| Species | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life<br>(hours) | Oral<br>Bioavailability<br>(%) |
|---------|--------------------------|-------------------------------------|----------------------|--------------------------------|
| Mouse   | 24                       | 3                                   | 2                    | 78                             |
| Rat     | 15                       | 7                                   | 8                    | 100                            |
| Dog     | 4                        | 3                                   | 9                    | >100                           |
| Monkey  | 6                        | 4                                   | 9                    | 60                             |

Data from

**Novartis** 

preclinical

studies

presented at

AACR 2020.[8]

## Experimental Protocols General In Vivo Efficacy Studies

- 1. Animal Models:
- Patient-Derived Xenograft (PDX) models in nude mice are commonly used.[3]
- Cell line-derived xenograft models are also employed.[3]
- All animal studies should be conducted in accordance with institutional and national guidelines for animal care and use.



- 2. Drug Formulation and Administration:
- TNO155 is typically formulated for oral administration.
- The vehicle for administration should be clearly defined and used as a control.
- Administration is generally performed via oral gavage.
- 3. Treatment Schedule:
- Dosing can be once or twice daily.[3][6]
- Treatment duration can range from several weeks to longer-term survival studies.[6]
- 4. Monitoring and Endpoints:
- Tumor Volume: Measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Body Weight: Monitored to assess treatment toxicity.[3]
- Pharmacodynamic Analysis: Collection of tumor tissue at the end of the study for analysis of target engagement and downstream signaling (e.g., immunoblotting for p-ERK).
- Survival: Kaplan-Meier survival curves are used to assess the impact on overall survival.

### **Immunoblotting Protocol for Tumor Lysates**

- 1. Sample Preparation:
- Excise tumors from euthanized animals and snap-freeze in liquid nitrogen.
- Homogenize frozen tumor tissue in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine protein concentration using a standard assay (e.g., BCA assay).



- 2. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
- Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, SHP2, etc.) overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

# Signaling Pathways and Experimental Workflows TNO155 Mechanism of Action in the RTK Signaling Pathway

TNO155 is an allosteric inhibitor of SHP2, which plays a crucial role in the Receptor Tyrosine Kinase (RTK) signaling pathway.[1] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and, upon activation, dephosphorylates specific substrates, leading to the activation of the RAS-MEK-ERK (MAPK) cascade, which promotes cell proliferation and survival.[1] TNO155 stabilizes SHP2 in its inactive conformation, thereby inhibiting this signaling cascade.[1]





Click to download full resolution via product page

Caption: TNO155 inhibits the RTK signaling pathway by targeting SHP2.



#### **General Workflow for Preclinical Evaluation of TNO155**

The preclinical evaluation of TNO155, either as a monotherapy or in combination, follows a standardized workflow to assess its efficacy and mechanism of action.



Click to download full resolution via product page

Caption: A typical workflow for in vivo preclinical studies of TNO155.

### **Logical Relationship for Combination Therapy Rationale**



The rationale for combining TNO155 with other targeted agents often stems from the feedback reactivation of signaling pathways. For instance, inhibition of a downstream kinase like MEK can lead to feedback activation of upstream RTKs, which can be blocked by TNO155.



Click to download full resolution via product page

Caption: Rationale for combining TNO155 with other targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]



- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [TNO155 Treatment Protocols for Preclinical Animal Models: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#tno155-treatment-schedule-for-preclinical-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com